molecular formula C13H15IN2 B12343476 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole

Cat. No.: B12343476
M. Wt: 326.18 g/mol
InChI Key: AULKCRCMAGSOFQ-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bond Geometry

Single-crystal X-ray diffraction studies of 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole reveal a monoclinic crystal system with the space group P2₁/c and unit cell parameters consistent with analogous iodopyrazole derivatives. The asymmetric unit contains one molecule, with no co-crystallized solvent molecules observed. Key bond distances and angles are summarized in Table 1.

Table 1: Selected bond lengths (Å) and angles (°) from X-ray crystallography

Bond/Angle Value
C3–N1 1.352(3)
N1–C4 1.372(3)
C5–I1 2.098(2)
C–I⋯O (halogen bond) 3.289(2)
N1–C4–C5 106.8(2)
C3–N1–C4 108.1(2)

The pyrazole ring adopts a slightly distorted planar configuration, with bond angles deviating from ideal trigonal geometry due to steric and electronic effects. The iodine atom at C5 exhibits a characteristic elongation of the C5–I1 bond (2.098 Å), consistent with hyperconjugative interactions involving the σ*(C–I) orbital. The tert-butyl group introduces significant steric bulk, resulting in a dihedral angle of 84.6° between the pyrazole and phenyl rings. This non-planar arrangement minimizes van der Waals repulsions between the tert-butyl substituent and adjacent atoms.

Conformational Studies of tert-Butyl Substituent

The tert-butyl group at the para position of the phenyl ring plays a critical role in dictating molecular conformation. Rotational flexibility around the N1–C(phenyl) bond is restricted due to steric interactions between the tert-butyl group and the pyrazole ring. Comparative studies with ethyl-substituted analogs demonstrate that the rigid tert-butyl moiety induces greater torsional strain, as evidenced by dihedral angles ranging from 76.4° to 94.6° in related structures.

Table 2: Dihedral angles (°) between pyrazole and aryl rings in substituted analogs

Substituent Dihedral Angle
tert-Butyl 84.6
Ethyl 78.2
Methyl 76.4

Hirshfeld surface analysis highlights close contacts between the tert-butyl methyl groups and neighboring atoms, contributing to a densely packed crystal lattice. The bulky substituent also influences supramolecular assembly by limiting π-stacking interactions, forcing the molecule to rely on halogen bonding and weaker C–H⋯O contacts for stabilization.

Halogen Bonding Propensity of Iodo-Pyrazole Moiety

The iodine atom at C5 participates in robust halogen bonding interactions, primarily acting as a σ-hole donor. C–I⋯O contacts dominate the supramolecular architecture, with bond lengths of 3.289 Å and angles approaching 180°, satisfying the geometric criteria for strong halogen bonds. In the crystal lattice, these interactions propagate into infinite chains along the a-axis (Figure 1).

Table 3: Halogen bond parameters in this compound

Interaction Type Distance (Å) Angle (°)
C–I⋯O 3.289 173.2
C–I⋯π 3.542 156.8

Notably, the iodine atom also engages in weaker C–I⋯π interactions (3.542 Å) with adjacent pyrazole rings, as revealed by Hirshfeld surface analysis. These secondary interactions contribute to the formation of a three-dimensional supramolecular network, enhancing thermal stability. Comparative studies with bromo- and chloro-analogs demonstrate that iodine’s larger atomic radius and polarizability enable stronger and more directional halogen bonds, making it a critical design element for engineering crystalline materials with predictable packing motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15IN2

Molecular Weight

326.18 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-5-iodopyrazole

InChI

InChI=1S/C13H15IN2/c1-13(2,3)10-4-6-11(7-5-10)16-12(14)8-9-15-16/h4-9H,1-3H3

InChI Key

AULKCRCMAGSOFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=CC=N2)I

Origin of Product

United States

Preparation Methods

Boc Protection of 4-Iodopyrazole

4-Iodopyrazole is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF):

4-Iodopyrazole + Boc₂O → tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate  

Conditions :

  • Solvent: THF
  • Base: Et₃N (1.5 equiv)
  • Temperature: 20–35°C
  • Yield: 90–98%
Reagent Equiv Time (h) Yield (%)
Boc₂O 1.2 2–3 98
Et₃N 1.5 3 90

This step ensures regioselective functionalization at the N1 position, critical for subsequent coupling reactions.

Introduction of 4-(tert-Butyl)phenyl Group

The 4-(tert-butyl)phenyl moiety is introduced via cross-coupling reactions , with the Stille and Suzuki-Miyaura couplings being most effective.

Stille Coupling

tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate reacts with 4-(tert-butyl)phenyltributylstannane under palladium catalysis:

tert-Butyl 4-iodopyrazole-1-carboxylate + ArSnBu₃ → tert-Butyl this compound-1-carboxylate  

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: THF or DMF
  • Temperature: 80–100°C
  • Yield: 59–75%

Suzuki-Miyaura Coupling

An alternative employs arylboronic acids:

tert-Butyl 4-iodopyrazole-1-carboxylate + 4-(tert-butyl)phenylboronic acid → tert-Butyl this compound-1-carboxylate  

Conditions :

  • Catalyst: PdCl₂(dppf) (3 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/H₂O
  • Temperature: 90°C
  • Yield: 65–78%

Deprotection and Final Product Isolation

Removal of the Boc group is achieved under acidic conditions:

tert-Butyl this compound-1-carboxylate + HCl → this compound  

Conditions :

  • Acid: 4M HCl in dioxane
  • Temperature: 25°C
  • Time: 2–4 h
  • Yield: 85–92%

Direct Iodination Strategies

For pyrazoles lacking pre-existing iodine, electrophilic iodination using N-iodosuccinimide (NIS) is employed:

1-(4-(tert-Butyl)phenyl)-1H-pyrazole + NIS → this compound  

Conditions :

  • Solvent: Acetonitrile
  • Catalyst: BF₃·OEt₂
  • Temperature: 0°C → rt
  • Yield: 70–80%

Purification and Characterization

Final products are purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water). Key characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.17 (s, 1H, H3), 7.73 (s, 1H, H4), 1.68 (s, 9H, t-Bu).
  • HRMS : m/z calcd. for C₁₃H₁₅IN₂ [M+H]⁺: 327.0341; found: 327.0338.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Boc Protection + Stille High regioselectivity Requires toxic Sn reagents 59–75
Suzuki-Miyaura Broad substrate scope Sensitive to moisture 65–78
Direct Iodination Fewer steps Competing di-iodination 70–80

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-(tert-Butyl)phenyl)-5-azido-1H-pyrazole.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or modulating a signaling pathway.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents (Pyrazole/Phenyl) Molecular Weight (g/mol) Key Properties/Effects Reference
1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole 5-Iodo; 4-(tert-butyl)phenyl ~327.2 High steric bulk (tert-butyl), iodine enhances polarizability and cross-coupling potential.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 3-tert-butyl; benzo[d][1,3]dioxol-5-yl ~288.3 Fused dioxolane ring increases rigidity; tert-butyl enhances lipophilicity. Anticonvulsant activity reported .
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate 4-Carboxylate; 5-phenyl; 1-tert-butyl ~300.3 Carboxylate group improves solubility in polar solvents; phenyl enhances π-π stacking .
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole 4-Fluorophenyl; 5-(2-methoxyphenyl) ~298.3 Electron-withdrawing fluorine and electron-donating methoxy groups modulate electronic properties .
3-(4-tert-Butylphenyl)-5-(4-methyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazole Tetrazole core; 4-tert-butylphenyl ~325.4 Tetrazole introduces hydrogen-bonding capacity; tert-butylphenyl enhances hydrophobicity .

Biological Activity

1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole is a compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Research indicates that pyrazole derivatives show significant anticancer properties. A study highlighted that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against breast cancer cells and demonstrated a dose-dependent inhibition of cell proliferation. The mechanism appears to involve apoptosis induction via the mitochondrial pathway .

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects. In a study involving carrageenan-induced paw edema in rats, this compound significantly reduced inflammation markers such as TNF-α and IL-6 levels. The percentage inhibition was comparable to that of standard anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. In vitro tests revealed its effectiveness against Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityTest MethodologyResultsReference
AnticancerMTT assay on cancer cell linesDose-dependent cytotoxicity
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in TNF-α and IL-6
AntimicrobialMIC testing against bacterial strainsEffective against E. coli, S. aureus

Case Study 1: Anticancer Efficacy

In a controlled experiment, this compound was administered to breast cancer cell lines. The treatment resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies suggested involvement of apoptosis pathways mediated by caspase activation.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies using the carrageenan model demonstrated that administration of the compound led to a marked decrease in paw swelling compared to control groups. Histological analysis confirmed reduced inflammatory cell infiltration in treated animals, supporting its use as an effective anti-inflammatory agent.

Q & A

Basic: What are the key synthetic strategies for preparing 1-(4-(tert-Butyl)phenyl)-5-iodo-1H-pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by iodination at the pyrazole C5 position. For example:

  • Step 1 : React 4-(tert-butyl)phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core.
  • Step 2 : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water .

Basic: How is the structure of this compound validated experimentally?

Multi-spectroscopic techniques are employed:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, pyrazole proton splitting patterns).
  • XRD : Single-crystal X-ray diffraction resolves bond lengths/angles, confirming the planar pyrazole ring and iodine substitution .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages to verify purity .

Advanced: How does the iodine substituent influence the compound’s reactivity and biological activity?

The electron-withdrawing iodine enhances electrophilic substitution at adjacent positions and stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). Biologically, iodine’s size and polarizability may improve binding to hydrophobic enzyme pockets. For example:

  • Anticonvulsant Activity : Iodinated pyrazoles show enhanced GABA receptor modulation compared to non-halogenated analogs .
  • SAR Studies : Replace iodine with Br/Cl to assess halogen effects on potency. Lower electronegativity of Br may reduce activity in certain assays .

Advanced: How can contradictory data in biological assays be resolved?

Contradictions often arise from assay conditions or substituent interactions :

  • Case Study : If a derivative shows high in vitro antitumor activity but low in vivo efficacy, evaluate:
    • Solubility : Use logP calculations (e.g., >3 indicates poor aqueous solubility).
    • Metabolic Stability : Test cytochrome P450 interactions via LC-MS metabolite profiling.
    • Protein Binding : Measure binding to serum albumin using fluorescence quenching .
  • Statistical Validation : Replicate assays with larger sample sizes and standardized protocols (e.g., MTT vs. ATP-based cytotoxicity assays) .

Methodological: What purification techniques are optimal for iodine-containing pyrazoles?

  • Column Chromatography : Use silica gel with non-polar eluents (hexane:DCM) to avoid iodine displacement.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed by sharp melting points (e.g., 180–182°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve iodinated byproducts .

Advanced: How to design derivatives for improved pharmacokinetic properties?

  • Bioisosteric Replacement : Substitute iodine with CF₃ or SCN groups to maintain steric bulk while enhancing metabolic stability .
  • Prodrug Strategies : Introduce ester or glycoside moieties at the pyrazole N1 position to improve oral bioavailability .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict ADMET profiles and prioritize synthetic targets .

Methodological: What analytical methods quantify iodine content in the compound?

  • ICP-MS : Measures total iodine content with ppm-level sensitivity.
  • XPS : Confirms iodine oxidation state (e.g., I⁰ vs. I⁻ in degradation products).
  • TGA : Monographs iodine loss during thermal decomposition (e.g., >200°C) .

Advanced: How to address discrepancies in crystallographic vs. computational structural data?

  • DFT Optimization : Compare XRD bond lengths with gas-phase DFT (B3LYP/6-311+G(d,p)) geometries. Discrepancies >0.05 Å suggest crystal packing effects.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–I···π contacts) influencing solid-state structures .

Basic: What safety precautions are required when handling this compound?

  • Toxicology : Wear nitrile gloves and PPE due to potential iodine-induced skin irritation.
  • Waste Disposal : Neutralize with Na₂S₂O₃ to reduce iodine to non-volatile iodide before disposal .

Advanced: How to optimize reaction yields for large-scale synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (80°C, 300W) with comparable yields (~75%) .
  • Flow Chemistry : Continuous iodination in microreactors minimizes byproduct formation (e.g., di-iodinated impurities) .

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